molecular formula C19H18ClNO4 B2401130 N-(2H-1,3-benzodioxol-5-yl)-2-chloro-N-{[2-(prop-2-en-1-yloxy)phenyl]methyl}acetamide CAS No. 851452-58-9

N-(2H-1,3-benzodioxol-5-yl)-2-chloro-N-{[2-(prop-2-en-1-yloxy)phenyl]methyl}acetamide

Cat. No.: B2401130
CAS No.: 851452-58-9
M. Wt: 359.81
InChI Key: QQPZDSQLEDTJRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2H-1,3-benzodioxol-5-yl)-2-chloro-N-{[2-(prop-2-en-1-yloxy)phenyl]methyl}acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzodioxole ring, a chloroacetamide group, and a prop-2-enoxyphenyl moiety, making it a unique molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

Common reagents used in these reactions include palladium catalysts, cesium carbonate, and various organic solvents .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to streamline the production process .

Chemical Reactions Analysis

Types of Reactions

N-(2H-1,3-benzodioxol-5-yl)-2-chloro-N-{[2-(prop-2-en-1-yloxy)phenyl]methyl}acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of derivatives depending on the nucleophile .

Scientific Research Applications

N-(2H-1,3-benzodioxol-5-yl)-2-chloro-N-{[2-(prop-2-en-1-yloxy)phenyl]methyl}acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2H-1,3-benzodioxol-5-yl)-2-chloro-N-{[2-(prop-2-en-1-yloxy)phenyl]methyl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2H-1,3-benzodioxol-5-yl)-2-chloro-N-{[2-(prop-2-en-1-yloxy)phenyl]methyl}acetamide is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .

Biological Activity

N-(2H-1,3-benzodioxol-5-yl)-2-chloro-N-{[2-(prop-2-en-1-yloxy)phenyl]methyl}acetamide, also referred to by its CAS number 851452-58-9, is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C16H16ClNO3C_{16}H_{16}ClNO_3, with a molar mass of approximately 305.76 g/mol. The structure features a benzodioxole moiety, which is known for various biological activities, and a chloroacetamide group that may contribute to its pharmacological effects.

PropertyValue
IUPAC NameThis compound
CAS Number851452-58-9
Molecular FormulaC16H16ClNO3C_{16}H_{16}ClNO_3
Molar Mass305.76 g/mol

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. Preliminary studies suggest that it may inhibit certain kinases involved in cell proliferation and survival pathways.

  • Kinase Inhibition : Similar compounds have shown efficacy as inhibitors of MEK1/2 kinases, leading to reduced proliferation in various leukemia cell lines. For instance, an analogue demonstrated an IC50 value of approximately 0.3 µM against MV4-11 cells, indicating potent anti-leukemic activity .
  • Signal Transduction : The compound may interfere with signaling pathways that regulate cell growth and survival, particularly by modulating the MAPK pathway which is crucial in cancer biology.

In Vitro Studies

In vitro studies have been conducted to evaluate the cytotoxic effects of this compound on various cancer cell lines:

Cell LineIC50 (µM)Mechanism of Action
MV4-11 (Leukemia)0.3MEK1/2 inhibition
MOLM13 (Leukemia)1.2MEK1/2 inhibition
ARO (BRAF mutant melanoma)10G0/G1 arrest

Case Studies and Research Findings

Research has highlighted several case studies where compounds similar to this compound have been effective in treating specific types of cancer:

  • Acute Biphenotypic Leukemia : In a study involving acute biphenotypic leukemia cells, treatment with a related compound led to significant reductions in cell viability, correlating with decreased phosphorylation of ERK1/2 and downstream effectors .
  • Xenograft Models : Animal studies using xenograft models demonstrated that administration of similar compounds resulted in dose-dependent tumor growth inhibition, suggesting potential for therapeutic applications in oncology .

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-chloro-N-[(2-prop-2-enoxyphenyl)methyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClNO4/c1-2-9-23-16-6-4-3-5-14(16)12-21(19(22)11-20)15-7-8-17-18(10-15)25-13-24-17/h2-8,10H,1,9,11-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQPZDSQLEDTJRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC1=CC=CC=C1CN(C2=CC3=C(C=C2)OCO3)C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

851452-58-9
Record name N-(1,3-dioxaindan-5-yl)-2-chloro-N-{[2-(prop-2-en-1-yloxy)phenyl]methyl}acetamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2H-1,3-benzodioxol-5-yl)-2-chloro-N-{[2-(prop-2-en-1-yloxy)phenyl]methyl}acetamide
Reactant of Route 2
Reactant of Route 2
N-(2H-1,3-benzodioxol-5-yl)-2-chloro-N-{[2-(prop-2-en-1-yloxy)phenyl]methyl}acetamide
Reactant of Route 3
Reactant of Route 3
N-(2H-1,3-benzodioxol-5-yl)-2-chloro-N-{[2-(prop-2-en-1-yloxy)phenyl]methyl}acetamide
Reactant of Route 4
Reactant of Route 4
N-(2H-1,3-benzodioxol-5-yl)-2-chloro-N-{[2-(prop-2-en-1-yloxy)phenyl]methyl}acetamide
Reactant of Route 5
N-(2H-1,3-benzodioxol-5-yl)-2-chloro-N-{[2-(prop-2-en-1-yloxy)phenyl]methyl}acetamide
Reactant of Route 6
Reactant of Route 6
N-(2H-1,3-benzodioxol-5-yl)-2-chloro-N-{[2-(prop-2-en-1-yloxy)phenyl]methyl}acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.